WM-3835

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

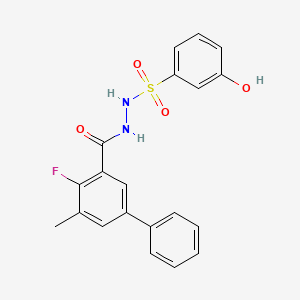

2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJFJJXCBRSCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WM-3835: A Novel HBO1 Inhibitor for Osteosarcoma Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of WM-3835, a first-in-class, potent, and specific small molecule inhibitor of histone acetyltransferase (HAT) HBO1 (also known as KAT7 or MYST2), in the context of osteosarcoma (OS). Osteosarcoma, an aggressive bone malignancy primarily affecting children and young adults, has seen limited improvement in therapeutic options over the past few decades. This compound presents a promising targeted therapeutic strategy by exploiting the oncogenic role of HBO1 in this disease.

Core Mechanism of Action

This compound exerts its anti-tumor effects in osteosarcoma by directly targeting the acetyl-CoA binding site of HBO1.[1] This inhibition leads to a cascade of downstream events that collectively suppress tumor growth and progression. The primary mechanism involves the reduction of histone acetylation, specifically H4K12ac and H3K14ac, which are critical for the expression of key oncogenes.[2] By altering the epigenetic landscape, this compound effectively downregulates the transcription of genes essential for osteosarcoma cell survival, proliferation, and metastasis.[1][2]

A key downstream target of the HBO1-mediated histone acetylation is the MYLK-HOXA9 signaling axis.[1] The inhibition of HBO1 by this compound leads to the downregulation of MYLK-HOXA9 mRNA expression, contributing to the observed anti-proliferative and pro-apoptotic effects.[1]

Cellular and In Vivo Effects

Treatment of osteosarcoma cells with this compound results in a range of anti-cancer activities, including:

-

Inhibition of Cell Proliferation and Viability: this compound demonstrates a dose- and time-dependent inhibition of osteosarcoma cell viability.[1]

-

Induction of Apoptosis: The compound effectively activates the apoptotic cascade in osteosarcoma cells.[1][2]

-

Suppression of Cell Migration and Invasion: this compound hinders the metastatic potential of osteosarcoma cells by inhibiting their migratory and invasive capabilities.[1][3]

In vivo studies using osteosarcoma xenograft models have confirmed the potent anti-tumor activity of this compound. Intraperitoneal administration of the inhibitor significantly suppresses tumor growth in mice, highlighting its potential for clinical translation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in osteosarcoma models.

| In Vitro Activity of this compound in pOS-1 Osteosarcoma Cells | |

| Parameter | Value / Observation |

| Concentration Range for Viability Inhibition | 1-25 µM[1] |

| Time Dependence of Viability Inhibition | Significant anti-survival activity observed at ≥ 48 hours[1] |

| Concentration for Apoptosis Induction | 5 µM (at 72 hours)[1] |

| Concentration for MYLK-HOXA9 mRNA Downregulation | 5 µM (at 24 hours)[1] |

| Effect on Histone Acetylation | Dose-dependent suppression of H4K12ac-H3K14ac[1] |

| In Vivo Efficacy of this compound in pOS-1 Xenograft Model | |

| Parameter | Value / Observation |

| Animal Model | SCID mice with pOS-1 xenografts[1] |

| Dosage Regimen | 10 mg/kg/day[1] |

| Administration Route | Intraperitoneal (ip)[1] |

| Treatment Duration | 21 days[1] |

| Outcome | Potent inhibition of pOS-1 xenograft growth[1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

Caption: Mechanism of action of this compound in osteosarcoma.

Caption: In vitro experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on osteosarcoma cells.

Cell Culture and Drug Treatment

-

Cell Lines: Primary human osteosarcoma cells (e.g., pOS-1) or established cell lines (e.g., MG-63, U2OS) are used.[2][4]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treatment.

-

Treatment Protocol: Osteosarcoma cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction). After allowing the cells to adhere, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The cells are then incubated for specified durations (e.g., 24, 48, 72, 96 hours) before being harvested for downstream analysis.[1]

Cell Viability Assay

-

Method: A colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) assay, is commonly used.

-

Procedure:

-

Seed osteosarcoma cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat the cells with a range of this compound concentrations (e.g., 1-25 µM) for various time points (e.g., 24, 48, 72, 96 hours).[1]

-

At the end of the treatment period, add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay (TUNEL Staining)

-

Method: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Culture and treat osteosarcoma cells with this compound (e.g., 5 µM for 72 hours) or vehicle control on coverslips or in chamber slides.[1]

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Perform the TUNEL staining according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.[1]

-

Western Blotting for Histone Acetylation

-

Objective: To determine the effect of this compound on the acetylation levels of histones H3 and H4.

-

Procedure:

-

Treat osteosarcoma cells with various concentrations of this compound.

-

Lyse the cells in a suitable lysis buffer to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H4K12ac, anti-H3K14ac), total H3, and total H4. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

-

Objective: To measure the mRNA expression levels of target genes, such as MYLK and HOXA9.

-

Procedure:

-

Treat osteosarcoma cells with this compound (e.g., 5 µM for 24 hours).[1]

-

Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers for MYLK and HOXA9, and a suitable qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative changes in gene expression using the ΔΔCt method.

-

In Vivo Xenograft Study

-

Animal Model: Severe combined immunodeficient (SCID) or nude mice are commonly used.[1][5]

-

Procedure:

-

Subcutaneously inject a suspension of osteosarcoma cells (e.g., pOS-1) into the flank of the mice.[5]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the tumor-bearing mice to treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 21 days).[1]

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Conclusion

This compound represents a targeted therapeutic approach for osteosarcoma by specifically inhibiting the histone acetyltransferase HBO1. Its mechanism of action, centered on the epigenetic downregulation of key oncogenic pathways, leads to potent anti-tumor effects both in vitro and in vivo. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential novel treatment for osteosarcoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

WM-3835: A Selective HBO1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of WM-3835, a potent and selective small-molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its cellular signaling pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that are essential for DNA replication and transcription.[1][2] Dysregulation of HBO1 activity has been implicated in the development and progression of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[3][4]

This compound has emerged as a first-in-class, cell-permeable, and highly specific inhibitor of HBO1.[3][5][6] It directly binds to the acetyl-CoA binding site of HBO1, effectively blocking its catalytic activity.[6][7] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation, migration, and invasion in various cancer models.[5][7] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting HBO1 with this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1. This inhibition leads to a reduction in the acetylation of specific lysine residues on histones H3 and H4, which are key substrates of HBO1. The primary mechanism involves the following steps:

-

Direct Binding: this compound binds to the acetyl-CoA binding pocket of HBO1, preventing the natural substrate from accessing the catalytic site.[6][7]

-

Inhibition of Histone Acetylation: By blocking HBO1, this compound leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).[3][4][8]

-

Downregulation of Target Gene Expression: The reduction in histone acetylation at the promoters of HBO1 target genes leads to the downregulation of their expression. These genes are often involved in cell cycle progression, proliferation, and survival. For example, in CRPC cells, this compound treatment has been shown to decrease the expression of pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2.[3] In osteosarcoma, it downregulates MYLK-HOXA9 mRNA expression.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: The altered gene expression profile ultimately triggers programmed cell death (apoptosis) and causes cell cycle arrest, typically at the G1-S transition.[3][9]

The anti-cancer efficacy of this compound is highly dependent on the presence of HBO1, as its cytotoxic effects are nullified in HBO1-knockout cancer cells.[5] Furthermore, the inhibitor shows selectivity for cancer cells with high HBO1 expression, exhibiting minimal toxicity in normal cells with low HBO1 levels.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Concentration Range | Effect | Citation |

| pOS-1 | Osteosarcoma | CCK-8 Viability | 1 - 25 µM | Dose-dependent inhibition of cell viability | [7] |

| pOS-1 | Osteosarcoma | TUNEL | 5 µM | Significant increase in apoptotic cells | [7] |

| pOS-1 | Osteosarcoma | EdU Incorporation | 5 µM | Inhibition of cell proliferation | [8] |

| pPC-1 | CRPC | CCK-8 Viability | 1 - 25 µM | Dose-dependent inhibition of cell viability | [3][9] |

| pPC-1 | CRPC | TUNEL | 10 µM | Increased apoptosis | [3] |

| pPC-1 | CRPC | PI-Flow Cytometry | 10 µM | G1-S phase cell cycle arrest | [9] |

| AML cell lines | AML | Proliferation Assay | 1 µM | Inhibition of cell growth and viability | [10] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Effect | Citation |

| SCID Mice | Osteosarcoma (pOS-1 xenograft) | 10 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Potent inhibition of xenograft growth | [6][7][8] |

| Nude Mice | CRPC (pPC-1 xenograft) | Not specified | Intraperitoneal (i.p.) | Daily | Potent inhibition of xenograft growth | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

Cell Viability Assay (CCK-8)

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., pOS-1, pPC-1)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Protocol:

-

Seed cells into 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of this compound (e.g., 0.2, 1, 5, 10, 25 µM) or vehicle control (0.5% DMSO).[3][5]

-

Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).[7]

-

At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.[5]

-

Measure the absorbance (optical density) at 450 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Analysis (TUNEL Assay)

-

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.

-

Materials:

-

Cancer cells cultured on coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

In Situ Cell Death Detection Kit (TUNEL)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

-

-

Protocol:

-

Treat cells with this compound (e.g., 5 µM or 10 µM) or vehicle control for a specified time (e.g., 72 hours).[3][7]

-

Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.

-

Wash with PBS and permeabilize the cells for 2 minutes on ice.

-

Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins (e.g., HBO1, acetylated histones) in response to this compound treatment.

-

Materials:

-

Cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-HBO1, anti-H3K14ac, anti-H4K12ac, anti-H3, anti-H4)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 4 hours).[3]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor activity of this compound in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cells (e.g., pOS-1, pPC-1)

-

Matrigel (optional)

-

This compound

-

Vehicle for injection

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle daily via intraperitoneal injection.[6][7]

-

Measure tumor volume with calipers every few days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).[8]

-

Visualizations

HBO1 Signaling Pathway and Inhibition by this compound

Caption: HBO1 signaling and its inhibition by this compound.

General Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. Histone acetyltransferase Hbo1: catalytic activity, cellular abundance, and links to primary cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBO1, a MYSTerious KAT and its links to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. thno.org [thno.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Biological Activity of WM-3835 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of WM-3835, a first-in-class, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). By binding directly to the acetyl-CoA binding site of HBO1, this compound effectively suppresses its enzymatic activity, leading to significant anti-neoplastic effects across a range of cancer types.[1][2][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting HBO1-mediated histone acetylation. HBO1 is a histone acetyltransferase (HAT) that specifically acetylates histone H3 and H4 at various lysine residues, including H3K14, H4K8, and H4K12.[5][6] This acetylation is a critical epigenetic modification that often leads to the transcriptional activation of genes involved in cell proliferation, survival, and migration.

By inhibiting HBO1, this compound prevents the acetylation of these key histone residues. This results in the downregulation of several pro-cancerous genes, such as MYLK, HOXA9, CCR2, VEGFR2, OCIAD2, and CTNNB1 (β-catenin).[7][8][9][10] The suppression of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration in cancer cells.[1][5][7]

Quantitative Data on Biological Activity

The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the quantitative findings from multiple studies.

Table 1: In Vitro Activity of this compound on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effect | Concentration / Duration | Key Findings | Citation(s) |

| Osteosarcoma (OS) | pOS-1, pOS-2, MG63, U2OS | Inhibition of viability, proliferation, migration, invasion; Apoptosis induction | 1-25 µM; 24-96 hours | Activity is dependent on HBO1 expression; non-cytotoxic in HBO1-low human osteoblasts.[1][2][9] | [1][2][5][9] |

| Castration-Resistant Prostate Cancer (CRPC) | pPC-1, pPC-2, pPC-3, pPC-4 | Inhibition of viability, proliferation, migration; Apoptosis induction | 1-25 µM (IC50 ≈ 6.24 µM for pPC-1); 48-72 hours | Dose-dependently inhibited cell survival and proliferation.[7] No significant cytotoxicity in normal prostate epithelial cells.[7][8] | [7][8] |

| Non-Small Cell Lung Cancer (NSCLC) | pNSCLC1 | Inhibition of viability | 5 µM (IC50); 48-96 hours | Time and concentration-dependent reduction in cell viability.[10] | [10] |

| Acute Myeloid Leukemia (AML) | Human AML cell lines | Inhibition of growth and viability | 1 µM | Reduces H3K14ac levels.[11][12] | [11][12] |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | NALM-6, REH | Inhibition of viability and proliferation; Apoptosis induction | 10 mg/kg (in vivo) | This compound potently inhibited the progression of B-ALL.[6] | [6] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation(s) |

| Osteosarcoma | pOS-1 Xenograft (SCID mice) | 10 mg/kg/day; IP injection for 21 days | Potently inhibited xenograft growth.[2][3][9] | [2][3][5][9] |

| Castration-Resistant Prostate Cancer | pPC-1 Xenograft (Nude mice) | 5 mg/kg/day; IP injection for 14 days | Potently inhibited xenograft growth with no apparent toxicity.[7] | [7] |

| B-cell Acute Lymphoblastic Leukemia | NALM-6 Xenograft (B-NDG mice) | 10 mg/kg/day; IP injection for 14 days | Significantly reduced tumor burden in spleen and bone marrow.[13] | [13] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the efficacy of this compound.

3.1. Cell Viability Assay (CCK-8)

This assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases into a colored formazan product.

-

Cell Seeding : Seed cancer cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells per well and allow them to adhere overnight.[1]

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 25 µM) or a vehicle control (e.g., 0.5% DMSO).[1][10]

-

Incubation : Incubate the plates for desired time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition : Add 10 µL of CCK-8 reagent to each well.[1]

-

Final Incubation : Incubate the plates for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance (optical density) at 450 nm using a microplate reader.[1] Viability is expressed as a percentage relative to the vehicle-treated control cells.

3.2. Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture : Grow cells on coverslips in a 24-well plate and treat with this compound (e.g., 5 µM) or vehicle for a specified duration (e.g., 72 hours).[2]

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction : Wash cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark, according to the manufacturer's protocol.

-

Counterstaining : (Optional) Counterstain nuclei with DAPI or Hoechst.

-

Imaging : Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive nuclei is calculated to quantify apoptosis.[2][9]

3.3. Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis in proliferating cells by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine).

-

Cell Culture and Treatment : Seed and treat cells with this compound as described for other assays.

-

EdU Labeling : Two hours before the end of the treatment period, add EdU to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization : Wash, fix, and permeabilize the cells as described in the TUNEL protocol.

-

Click-iT® Reaction : Add the Click-iT® reaction cocktail containing a fluorescent azide, which covalently binds to the alkyne group of the incorporated EdU. Incubate for 30 minutes in the dark.

-

Nuclear Staining : Stain the cell nuclei with Hoechst 33342.[13]

-

Analysis : Image the cells using a fluorescence microscope. The proliferation rate is determined by the ratio of EdU-positive (proliferating) cells to the total number of cells (Hoechst-positive).[7][13]

3.4. Western Blotting

Western blotting is used to detect changes in protein expression and post-translational modifications, such as histone acetylation.

-

Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer to extract total protein or use a histone extraction kit for histone analysis.

-

Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K14ac, anti-H4K12ac, anti-cleaved-Caspase-3, anti-β-actin).[2][9]

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expression levels are quantified relative to a loading control like β-actin or total histone H3/H4.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 5. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thno.org [thno.org]

- 10. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of WM-3835 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a critical need for novel therapeutic strategies that target the underlying molecular drivers of the disease. This technical guide focuses on the preclinical validation of WM-3835, a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. Evidence suggests that HBO1 is a key dependency in AML, particularly in leukemia stem cells (LSCs), making it a promising therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data from preclinical studies, detailing experimental protocols for target validation, and visualizing the implicated signaling pathways.

Introduction to HBO1 as a Therapeutic Target in AML

HBO1 is a member of the MYST family of histone acetyltransferases, which play crucial roles in regulating chromatin structure and gene expression.[1][2] In the context of AML, HBO1 is a critical regulator of LSC maintenance.[3] It primarily functions as part of a complex with Bromo and PHD Finger Containing Proteins (BRPFs) to catalyze the acetylation of histone H3 at lysine 14 (H3K14ac).[1][4] This epigenetic mark is associated with active gene transcription.

The dysregulation of epigenetic modifiers is a common feature of AML. The activity of the HBO1-BRPF complex is essential for the expression of key leukemogenic genes, including the HOXA9 and MEIS1 homeobox genes, which are frequently overexpressed in AML and are associated with a poor prognosis.[5][6][7] By inhibiting HBO1, this compound disrupts this critical transcriptional program, leading to anti-leukemic effects.

This compound: A Potent and Selective HBO1 Inhibitor

This compound is a first-in-class, cell-permeable inhibitor of HBO1.[8] It acts as a competitive inhibitor at the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates.[9] Preclinical studies have demonstrated its potent anti-tumor activity in various cancers, including AML.[3][8]

Quantitative Analysis of this compound Activity in AML Models

The following tables summarize the key quantitative data from preclinical studies of this compound in AML cell lines and primary patient samples.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | Molecular Subtype | IC50 (µM) | Assay Type | Reference |

| MOLM-13 | FLT3-ITD, MLL-AF9 | ~1 | Growth Inhibition | [5] |

| OCI-AML3 | DNMT3A R882H | Not specified | Not specified | |

| MV4-11 | FLT3-ITD, MLL-AF4 | Not specified | Not specified |

Table 2: Effect of this compound on Histone Acetylation and Gene Expression

| Cell Line/Sample Type | Treatment Condition | Target | Method | Result | Reference |

| MOLM-13 cells | Dose-dependent this compound | H3K14ac | Western Blot | Dose-dependent decrease | [5] |

| Primary AML cells | 1 µM this compound | HOXA9 mRNA | qRT-PCR | Significant decrease | [5] |

| Primary AML cells | 1 µM this compound | MEIS1 mRNA | qRT-PCR | Significant decrease |

Table 3: Cellular Effects of this compound in AML

| Cell Line/Sample Type | Treatment Condition | Effect | Assay | Reference |

| MOLM-13 cells | 1 µM this compound | G1 cell cycle arrest | Flow Cytometry | [3] |

| OCI-AML3 cells | Dose-dependent this compound | Induction of Apoptosis | Annexin V/PI Staining | |

| Primary AML patient cells | 1 µM this compound | Reduced clonogenic potential | Colony Forming Assay | [3] |

Signaling Pathways and Experimental Workflows

HBO1-Mediated Transcriptional Regulation in AML

The following diagram illustrates the central role of the HBO1-BRPF complex in promoting the expression of leukemogenic genes in AML. This compound directly inhibits the catalytic activity of HBO1 within this complex.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical experimental workflow for validating the therapeutic target of this compound in AML.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Histone Acetylation

Materials:

-

AML cells treated with this compound

-

Histone extraction buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K14ac, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Histone Extraction: Treat AML cells with this compound for the desired time. Harvest the cells and perform acid extraction of histones.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-H3K14ac at 1:1000 dilution, anti-total H3 at 1:5000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K14ac signal to the total H3 signal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

AML cells treated with this compound

-

Annexin V-FITC/APC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat AML cells with this compound for 24-48 hours. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][11]

Clonogenic Assay (Colony Forming Unit Assay)

This assay assesses the self-renewal capacity of leukemia-initiating cells.

Materials:

-

Primary AML patient samples or AML cell lines

-

Ficoll-Paque for mononuclear cell isolation (for primary samples)

-

Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

-

35 mm culture dishes

-

This compound

Procedure:

-

Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Drug Treatment: Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 24 hours).

-

Plating: Wash the cells and plate them in duplicate or triplicate in methylcellulose-based medium in 35 mm dishes at a low density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/dish).

-

Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

Colony Counting: Count the number of colonies (defined as clusters of >40 cells) under an inverted microscope.

-

Data Analysis: Calculate the colony-forming efficiency and compare the number of colonies in the this compound-treated group to the vehicle control.[12][13]

Conclusion and Future Directions

The preclinical data strongly support the validation of HBO1 as a therapeutic target in acute myeloid leukemia. The small molecule inhibitor this compound effectively targets HBO1, leading to the inhibition of histone H3K14 acetylation, downregulation of key leukemogenic genes such as HOXA9 and MEIS1, and ultimately, reduced AML cell viability and self-renewal capacity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other HBO1 inhibitors in AML.

Future research should focus on:

-

Establishing a broader profile of this compound's activity across a larger panel of AML subtypes to identify patient populations most likely to respond.

-

Investigating potential mechanisms of resistance to HBO1 inhibition.

-

Evaluating the in vivo efficacy and safety of this compound in relevant animal models of AML.

-

Exploring combination therapies to enhance the anti-leukemic activity of this compound.

The continued exploration of HBO1 inhibition represents a promising avenue for the development of novel, targeted therapies for patients with acute myeloid leukemia.

References

- 1. HBO1, a MYSTerious KAT and its links to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. kumc.edu [kumc.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clonogenic growth patterns correlate with chemotherapy response in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Apoptotic Power of WM-3835: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of WM-3835 in inducing apoptosis, a critical mechanism in cancer therapy. This compound, a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2), has emerged as a promising agent in preclinical cancer models. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cancer cells, detailed experimental protocols, and a visual representation of the signaling pathways involved.

Core Mechanism of Action: HBO1 Inhibition and Epigenetic Reprogramming

This compound exerts its pro-apoptotic effects by directly targeting HBO1, a key enzyme responsible for the acetylation of histone H3 and H4.[1][2] By binding to the acetyl-CoA binding site of HBO1, this compound effectively inhibits its catalytic activity.[3][4] This inhibition leads to a reduction in histone acetylation, particularly H3K14ac, H4K8ac, and H4K12ac, altering chromatin structure and gene expression.[3][5] The resulting epigenetic reprogramming leads to the downregulation of several pro-cancerous genes, ultimately suppressing cancer cell proliferation, migration, and invasion, and steering the cells towards programmed cell death, or apoptosis.[3][6][7][8]

Quantitative Effects of this compound on Apoptosis Induction

The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the key findings from preclinical studies.

| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect on Apoptosis | Citation |

| pOS-1 | Osteosarcoma | 5 µM | 72 hours | Significantly increased TUNEL-positive nuclei | [3] |

| pPC-1 | Castration-Resistant Prostate Cancer | 10 µM | 72 hours | Increased Caspase-3/7, Caspase-9, and PARP cleavage; Increased TUNEL-positive cells | [7] |

| B-ALL cells | B-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Provoked apoptosis | [5] |

| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Effect on Cell Viability | Citation |

| pOS-1 | Osteosarcoma | 1-25 µM | 24-96 hours | Concentration-dependent inhibition | [3] |

| Primary CRPC cells | Castration-Resistant Prostate Cancer | Not Specified | Not Specified | Potently inhibited cell viability | [7][9] |

| AML cell lines | Acute Myeloid Leukemia | 1 µM | Not Specified | Inhibited growth and viability | [10] |

Signaling Pathways of this compound-Induced Apoptosis

This compound-mediated inhibition of HBO1 triggers a cascade of molecular events culminating in apoptosis. The primary mechanism involves the alteration of gene expression through reduced histone acetylation. This leads to the downregulation of genes critical for cancer cell survival and proliferation. In some contexts, such as B-cell acute lymphoblastic leukemia, HBO1 inhibition by this compound has been shown to suppress the Wnt/β-catenin signaling pathway by downregulating CTNNB1 expression.[5]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize the apoptotic effects of this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the viability of cancer cells.

Protocol:

-

Seed cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells per well.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).[6]

-

Incubate the plates for the desired duration (e.g., 96 hours).[6]

-

Add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.[6]

-

Measure the absorbance (OD value) at 450 nm using a microplate reader.[6]

Apoptosis Detection by TUNEL Staining

Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation.

Protocol:

-

Culture cells on coverslips or in chamber slides and treat with this compound (e.g., 5 µM for 72 hours for pOS-1 cells) or vehicle control.[3]

-

Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.

-

Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.

Protocol:

-

Plate cells in a 96-well plate and treat with this compound or vehicle control.

-

Lyse the cells using a supplied lysis buffer.

-

Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter (e.g., Ac-DEVD-pNA for caspase-3).

-

Measure the fluorescence or absorbance over time using a plate reader. The increase in signal is proportional to the caspase activity.

-

For inhibition studies, pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) or a specific caspase inhibitor (e.g., z-DEVD-fmk) before adding this compound.[1][2][7]

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been validated in animal models. Intraperitoneal injection of this compound has been shown to potently inhibit the growth of osteosarcoma and castration-resistant prostate cancer xenografts in mice, without apparent toxicity.[1][7] For instance, in a pOS-1 xenograft model, daily intraperitoneal injections of 10 mg/kg this compound for 21 days resulted in significant tumor growth inhibition.[3][4]

Conclusion and Future Directions

This compound represents a promising first-in-class HBO1 inhibitor with potent pro-apoptotic activity across a range of cancer types. Its mechanism of action, centered on the epigenetic regulation of gene expression, offers a novel therapeutic strategy. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development. Future investigations should focus on elucidating the full spectrum of its downstream targets, exploring potential combination therapies, and advancing its clinical development. As of now, there are no active clinical trials specifically for this compound found in a general search of clinical trial databases.[11][12][13] Further inquiries into specific company pipelines may be necessary for the most current information.

References

- 1. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thno.org [thno.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 9. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. youtube.com [youtube.com]

WM-3835: A Potent HBO1 Inhibitor and its Impact on Histone H3K14 Acetylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WM-3835 is a novel, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2. By directly targeting the acetyl-CoA binding site of HBO1, this compound effectively modulates the epigenetic landscape, primarily through the reduction of histone H3 lysine 14 acetylation (H3K14ac). This inhibition disrupts critical cellular processes, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on H3K14 acetylation, and its therapeutic potential. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This process, known as histone acetylation, neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1, a member of the MYST family of HATs, is a key regulator of H3K14 acetylation, a mark associated with active gene expression and DNA replication.

Dysregulation of HBO1 activity and H3K14ac levels has been implicated in the pathogenesis of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3][4][5] This has positioned HBO1 as a promising therapeutic target for cancer intervention. This compound has emerged as a first-in-class, cell-permeable inhibitor of HBO1, demonstrating significant anti-tumor activity in preclinical studies.[1][2][3]

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of HBO1. It binds directly to the acetyl-CoA binding pocket of the HBO1 enzyme, preventing the transfer of acetyl groups to its histone substrates.[6][7] This competitive inhibition leads to a global reduction in histone H3K14 acetylation.[1][8] Additionally, this compound has been shown to suppress the acetylation of histone H4 at lysine 5 (H4K5ac), lysine 8 (H4K8ac), and lysine 12 (H4K12ac).[1][5][9] The reduction in these activating histone marks leads to the transcriptional repression of various pro-cancerous genes, ultimately inducing cell cycle arrest, inhibiting cell proliferation and migration, and promoting apoptosis in cancer cells.[1][2][10]

Signaling Pathway

The inhibition of HBO1 by this compound initiates a cascade of molecular events that culminate in anti-tumor effects. A key downstream consequence is the downregulation of genes critical for cancer cell survival and progression. In various cancer types, this includes genes such as C-C chemokine receptor type 2 (CCR2), myosin light chain kinase (MYLK), vascular endothelial growth factor receptor 2 (VEGFR2), and ovarian cancer immunoreactive antigen domain containing 2 (OCIAD2).[1][9] Furthermore, in B-cell acute lymphoblastic leukemia, HBO1-mediated histone acetylation has been shown to upregulate CTNNB1 expression, thereby activating the Wnt/β-catenin signaling pathway.[5] By inhibiting HBO1, this compound can disrupt this oncogenic signaling cascade.

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| pPC-1 | Castration-Resistant Prostate Cancer | CCK-8 | Viability | Significant reduction at 1-25 µM; Ineffective at 0.2 µM | [2] |

| pNSCLC1 | Non-Small Cell Lung Cancer | CCK-8 | IC50 | ~5 µM | [3] |

| Molm13 | Acute Myeloid Leukemia | Growth Inhibition | Viability | Dose-dependent decrease | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | Apoptosis Assay | Apoptosis | Increased apoptosis | [4] |

| pOS-1 | Osteosarcoma | CCK-8 | Viability | Concentration-dependent inhibition (1-25 µM) | [10] |

| pOS-1 | Osteosarcoma | TUNEL Assay | Apoptosis | Significant increase with 5 µM after 72h | [10] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Duration | Outcome | Reference |

| pOS-1 Xenograft | SCID Mice | 10 mg/kg/day (i.p.) | 21 days | Potent inhibition of tumor growth | [10] |

| pPC-1 Xenograft | Nude Mice | 5 mg/kg/day (i.p.) | 14 days | Potent inhibition of tumor growth | [2] |

Table 3: Effect of this compound on Histone Acetylation

| Cell Line | Cancer Type | Treatment | Effect on H3K14ac | Effect on H4 Acetylation | Reference |

| pPC-1 | Castration-Resistant Prostate Cancer | 10 µM for 4h | Robustly decreased | Decreased H4K5ac and H4K12ac | [1] |

| Female mpre-B cells | N/A | 48 hours | Global reduction | H4K16ac and pan-H4ac unaffected | [8] |

| pOS-1 | Osteosarcoma | 1-25 µM | Dose-dependent suppression | Suppressed H4K12ac | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CCK-8)

This protocol is a general guideline for assessing cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. For suspension cells, a higher density may be required.

-

Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment and recovery.

-

Drug Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Experimental workflow for CCK-8 assay.

Western Blot for Histone Acetylation

This protocol outlines the general steps for detecting changes in histone acetylation levels.

-

Cell Lysis and Histone Extraction:

-

Treat cells with this compound for the desired time and concentration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

-

For histone-specific analysis, perform acid extraction of histones from the nuclear pellet.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated H3K14, total H3, and other histone modifications overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify band intensities and normalize the acetylated histone levels to the total histone levels.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation:

-

Treat cells with this compound.

-

Harvest and fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

-

TUNEL Reaction:

-

Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions.

-

-

Staining (for indirect methods): If using a non-fluorescently labeled dUTP, incubate with a labeled anti-BrdU antibody or streptavidin-HRP followed by a substrate.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

-

Analysis:

-

For microscopy, visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

For flow cytometry, analyze the fluorescence intensity of the cell population.

-

Conclusion

This compound is a highly promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its specific inhibition of HBO1 and the subsequent reduction in histone H3K14 acetylation provide a clear mechanism for its potent anti-cancer activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other HBO1 inhibitors. Continued investigation into the downstream effects and potential combination therapies will be crucial in translating the preclinical success of this compound into effective clinical applications.

References

- 1. assaygenie.com [assaygenie.com]

- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epigentek.com [epigentek.com]

- 4. researchgate.net [researchgate.net]

- 5. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toolsbiotech.com [toolsbiotech.com]

- 7. apexbt.com [apexbt.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Development of WM-3835: A First-in-Class HBO1 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

WM-3835 is a novel, potent, and specific small-molecule inhibitor of histone acetyltransferase binding to ORC1 (HBO1), also known as lysine acetyltransferase 7 (KAT7) or MYST2. As a first-in-class agent, this compound has demonstrated significant preclinical anti-tumor activity across a range of hematological and solid malignancies, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, leading to transcriptional activation. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that primarily acetylate histone H3 at lysine 14 (H3K14ac) and various lysine residues on histone H4. Dysregulation of HBO1 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.

This compound, with the chemical name N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide, emerged from a chemical scaffold designed to inhibit MYST-family acetyltransferases. It acts as a competitive inhibitor of acetyl-CoA, thereby blocking the catalytic activity of HBO1. This inhibition leads to a reduction in histone acetylation, altered gene expression, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of HBO1. By competing with acetyl-CoA for the binding site on the HBO1 enzyme, this compound prevents the transfer of acetyl groups to histone substrates. This leads to a global reduction in specific histone acetylation marks, most notably H3K14ac, as well as acetylation of histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).

The reduction in these activating histone marks results in the transcriptional repression of key oncogenes. For instance, in CRPC cells, this compound treatment leads to the downregulation of pro-cancerous genes such as C-C chemokine receptor type 2 (CCR2), myosin light chain kinase (MYLK), and vascular endothelial growth factor receptor 2 (VEGFR2). In osteosarcoma and AML, the inhibition of HBO1 by this compound has been shown to downregulate the expression of MYLK and Homeobox A9 (HOXA9). Furthermore, in bladder cancer, HBO1 has been implicated in the activation of the Wnt/β-catenin signaling pathway, suggesting another avenue through which its inhibition may exert anti-cancer effects.

The downstream consequences of HBO1 inhibition by this compound include cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation, migration, and invasion.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| pNSCLC1 | Non-Small Cell Lung Cancer | ~5 | [1] |

| pPC-1 | Castration-Resistant Prostate Cancer | Significant viability reduction at 1-25 µM | [2] |

| pOS-1 | Osteosarcoma | Dose-dependent inhibition of viability (1-25 µM) | [3] |

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-tumor efficacy in various preclinical xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation |

| Castration-Resistant Prostate Cancer | pPC-1 cells in nude mice | 5 mg/kg, daily i.p. for 14 days | Potent inhibition of tumor growth | [2] |

| Osteosarcoma | pOS-1 cells in SCID mice | 10 mg/kg/day, i.p. for 21 days | Potent inhibition of tumor growth | [3] |

| B-cell Acute Lymphoblastic Leukemia | NALM-6 cells in B-NDG mice | 10 mg/kg, daily i.p. for 14 days | Reduced tumor burden | [4] |

Pharmacokinetic Properties

Preclinical studies have indicated that this compound has a high in vitro metabolism and poor oral bioavailability. This has necessitated intraperitoneal administration in in vivo studies. Further optimization of its pharmacokinetic profile may be required for clinical development.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using non-linear regression analysis.[2][5]

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., acetyl-H3K14, total H3, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]

Xenograft Tumor Model

-

Cell Preparation: Cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with Matrigel.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, western blotting).[2][7]

Mandatory Visualizations

Signaling Pathway of HBO1 Inhibition by this compound

Caption: HBO1 Inhibition Pathway by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical Development Workflow of this compound.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for cancer therapy through its targeted inhibition of HBO1. The extensive in vitro and in vivo data robustly support its anti-tumor activity in a variety of cancer models. The mechanism of action, centered on the reduction of histone acetylation and subsequent downregulation of oncogenic gene expression, provides a strong rationale for its further development.

Future efforts should focus on several key areas. Firstly, the pharmacokinetic properties of this compound, particularly its high metabolism and low oral bioavailability, present a significant hurdle for clinical translation. Medicinal chemistry efforts to develop analogs with improved drug-like properties are warranted. Secondly, a more comprehensive understanding of the full spectrum of HBO1's downstream targets and signaling pathways in different cancer contexts will aid in patient selection and the identification of potential combination therapies. Finally, to date, there is no publicly available information on any clinical trials for this compound. The transition of this promising preclinical candidate into clinical evaluation will be a critical next step in determining its therapeutic potential in cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. origene.com [origene.com]

- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on WM-3835, a first-in-class inhibitor of histone acetyltransferase HBO1 (KAT7/MYST2), in the context of castration-resistant prostate cancer (CRPC). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on novel therapeutic strategies for advanced prostate cancer.

Executive Summary

Castration-resistant prostate cancer presents a significant clinical challenge due to its resistance to androgen deprivation therapy. Recent preclinical findings have identified a novel therapeutic target, HBO1, a histone acetyltransferase significantly elevated in CRPC tissues and cells.[1][2] this compound, a potent and cell-permeable inhibitor of HBO1, has demonstrated robust anti-tumor activity in CRPC models.[1][2] This document summarizes the key preclinical findings, including quantitative data on its in vitro and in vivo efficacy, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

This compound functions as a first-in-class inhibitor of HBO1.[1][2] By targeting HBO1, this compound prevents the acetylation of histones H3 and H4.[1][2] This epigenetic modification leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2, ultimately inhibiting CRPC cell growth and survival.[1][2] The signaling pathway is depicted below.

References

- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]